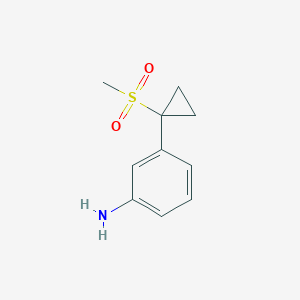

3-(1-Methanesulfonylcyclopropyl)aniline

Description

3-(1-Methanesulfonylcyclopropyl)aniline is a substituted aniline derivative featuring a cyclopropane ring fused to a methanesulfonyl (mesyl) group at the 1-position and attached to the aniline ring at the 3-position. The compound combines the aromatic amine functionality of aniline with the steric and electronic effects of a cyclopropane-sulfonyl moiety. The cyclopropane ring introduces steric constraints and unique bonding angles, which may influence conformational flexibility and intermolecular interactions .

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

3-(1-methylsulfonylcyclopropyl)aniline |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 |

InChI Key |

ZBBSDEPYFAECPM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1(CC1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methanesulfonylcyclopropyl)aniline typically involves the introduction of the methanesulfonyl group to the cyclopropyl ring, followed by the attachment of the aniline group. One common method involves the reaction of cyclopropylamine with methanesulfonyl chloride under basic conditions to form the intermediate 1-methanesulfonylcyclopropylamine. This intermediate is then reacted with aniline to yield the final product .

Industrial Production Methods: Industrial production of 3-(1-Methanesulfonylcyclopropyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methanesulfonylcyclopropyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of nitroanilines and halogenated anilines.

Scientific Research Applications

3-(1-Methanesulfonylcyclopropyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methanesulfonylcyclopropyl)aniline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(1-Methanesulfonylcyclopropyl)aniline with structurally or functionally related compounds, focusing on molecular features, substituent effects, and inferred properties.

Table 1: Structural and Functional Comparison

Key Observations

Electronic Effects: The methanesulfonyl group in 3-(1-Methanesulfonylcyclopropyl)aniline deactivates the aromatic ring, contrasting with the electron-donating amino group in 3-[1-[cyclopropylmethyl(methyl)amino]ethyl]aniline, which increases reactivity toward electrophiles . Sulfonamide-containing compounds (e.g., ) exhibit enhanced polarity and solubility compared to sulfonyl-substituted aromatics.

In contrast, the ethyl linker in 3-[1-[cyclopropylmethyl(methyl)amino]ethyl]aniline allows greater conformational flexibility .

Functional Group Synergy :

- Carboxylic acid derivatives () prioritize solubility and ionic interactions, whereas the aniline derivatives (target compound and ) are more suited for aromatic stacking or covalent modifications (e.g., diazotization).

Research Implications

- Drug Design : The mesyl-cyclopropyl-aniline scaffold may serve as a bioisostere for sulfonamides in protease inhibitors, leveraging its electron-withdrawing effects for targeted interactions.

- Material Science : The cyclopropane ring’s strain energy could be exploited in polymer cross-linking or photoresponsive materials.

Biological Activity

3-(1-Methanesulfonylcyclopropyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Anticancer Properties

Research indicates that 3-(1-Methanesulfonylcyclopropyl)aniline exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest (G2/M phase) |

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

The biological activity of 3-(1-Methanesulfonylcyclopropyl)aniline can be attributed to several mechanisms:

- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, contributing to apoptosis.

- Cytokine Modulation : By modulating cytokine levels, it can reduce inflammation and potentially improve outcomes in inflammatory conditions.

Case Study 1: Anticancer Efficacy in Animal Models

A recent study evaluated the efficacy of 3-(1-Methanesulfonylcyclopropyl)aniline in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to controls, with minimal side effects observed.

- Treatment Duration : 4 weeks

- Dosage : 20 mg/kg body weight

- Tumor Volume Reduction : 65% compared to control group

Case Study 2: Safety Profile Assessment

A safety assessment was conducted in healthy rats to evaluate the toxicity of the compound. The study found no significant adverse effects at doses up to 100 mg/kg, indicating a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.